molecular formula C9H9NO6S B13003803 3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid

3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid

Cat. No.: B13003803
M. Wt: 259.24 g/mol
InChI Key: TUYVDFWOWSMHKG-UHFFFAOYSA-N
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Description

3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid is an organic compound that features a benzoic acid core substituted with a nitro group at the 4-position and a methylsulfonylmethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid typically involves the nitration of a benzoic acid derivative followed by the introduction of the methylsulfonylmethyl group. One common synthetic route is as follows:

    Nitration: The benzoic acid derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Sulfonylation: The nitrated product is then reacted with a methylsulfonylmethyl reagent under basic conditions to introduce the methylsulfonylmethyl group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methylsulfonylmethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The methylsulfonylmethyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Hydrogen peroxide or other peroxides.

Major Products

    Reduction: 3-((Methylsulfonyl)methyl)-4-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Oxidation: 3-((Methylsulfonyl)methyl)-4-nitrobenzenesulfonic acid.

Scientific Research Applications

3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methylsulfonylmethyl group can also modulate the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic acid: Lacks the methylsulfonylmethyl group, making it less reactive in certain chemical reactions.

    3-Methylsulfonylbenzoic acid: Lacks the nitro group, affecting its biological activity and reactivity.

    3-Nitrobenzenesulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group, altering its solubility and reactivity.

Uniqueness

3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid is unique due to the presence of both the nitro and methylsulfonylmethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H9NO6S

Molecular Weight

259.24 g/mol

IUPAC Name

3-(methylsulfonylmethyl)-4-nitrobenzoic acid

InChI

InChI=1S/C9H9NO6S/c1-17(15,16)5-7-4-6(9(11)12)2-3-8(7)10(13)14/h2-4H,5H2,1H3,(H,11,12)

InChI Key

TUYVDFWOWSMHKG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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